molecular formula C26H22FN5O3S2 B2630172 3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide CAS No. 1037168-82-3

3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide

Cat. No.: B2630172
CAS No.: 1037168-82-3
M. Wt: 535.61
InChI Key: BWHOWEDUSGEMLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of the compound is C29H26FN5O3S . The structure of the compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 543.612 Da . It has a density of 1.4±0.1 g/cm3, a molar refractivity of 149.9±0.5 cm3, and a molar volume of 395.0±7.0 cm3 . It has 8 H bond acceptors, 2 H bond donors, and 10 freely rotating bonds .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinazolinone, which share a similar structure with the chemical , exhibit significant antimicrobial activities. Alagarsamy et al. (2016) synthesized a series of thiosemicarbazide derivatives that demonstrated notable antimicrobial effects against gram-positive and gram-negative bacteria (Alagarsamy et al., 2016). Similarly, Anisetti and Reddy (2012) reported the synthesis of quinazolinone derivatives that showed significant antibacterial and antifungal activity (Anisetti & Reddy, 2012).

Anticancer Activity

Some quinazolinone derivatives have been identified to possess anticancer properties. For instance, El-Badry et al. (2020) found that certain quinazolinone derivatives showed significant antitumor activity against various human tumor cell lines (El-Badry et al., 2020). Similarly, Rayes et al. (2019) synthesized quinazolinone derivatives that exhibited potent anticancer activity against human HCT-116 and MCF-7 cell lines (Rayes et al., 2019).

Other Biological Activities

Quinazolinone derivatives have been studied for various other biological activities. Kumar et al. (2009) synthesized derivatives that displayed anti-inflammatory activity (Kumar & Rajput, 2009). Moreover, Maarouf et al. (2004) investigated certain derivatives for their diuretic properties (Maarouf et al., 2004).

Properties

IUPAC Name

3-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN5O3S2/c27-16-7-9-17(10-8-16)29-23(34)15-37-26-31-20-6-2-1-5-19(20)24-30-21(25(35)32(24)26)11-12-22(33)28-14-18-4-3-13-36-18/h1-10,13,21H,11-12,14-15H2,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHOWEDUSGEMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC(=O)NC4=CC=C(C=C4)F)CCC(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.